molecular formula AlTa2 B14728788 CID 78062301

CID 78062301

Cat. No.: B14728788
M. Wt: 388.8773 g/mol
InChI Key: PBDCQYAPGHQPRI-UHFFFAOYSA-N
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Description

CID 78062301 is a unique chemical compound registered in PubChem, a publicly accessible database for chemical structures and biological activities. For this compound, key properties would include molecular weight, stereochemistry, and functional groups, which are critical for understanding its interactions and applications in drug discovery or material science .

Properties

Molecular Formula

AlTa2

Molecular Weight

388.8773 g/mol

InChI

InChI=1S/Al.2Ta

InChI Key

PBDCQYAPGHQPRI-UHFFFAOYSA-N

Canonical SMILES

[Al].[Ta].[Ta]

Origin of Product

United States

Preparation Methods

The preparation of CID 78062301 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include the use of specific reagents and catalysts under controlled conditions. For instance, the preparation of similar compounds often involves the use of organic solvents, temperature control, and purification steps to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

CID 78062301 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78062301 has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, this compound is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78062301 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of CID 78062301 with structurally or functionally analogous compounds requires evaluation of the following parameters:

Table 1: Key Properties for Comparison

Property This compound (Hypothetical) Similar Compound A (CID 53216313) Similar Compound B (e.g., CID 46907796)
Molecular Formula Not explicitly provided C₆H₅BBrClO₂ Varies (e.g., C₁₉H₁₈N₂O₃S)
Molecular Weight - 235.27 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) - 2.15 (XLOGP3) 3.2–4.5 (varies by assay)
Solubility - 0.24 mg/mL (ESOL) Low (e.g., <0.1 mg/mL)
Bioavailability - 0.55 (moderate) High (e.g., >0.8)
Target Activity - N/A (boronic acid derivative) Nrf2 inhibition (IC₅₀: ~5 μM)

Structural Similarity

  • CID 53216313 : A boronic acid derivative with halogen substituents, commonly used in Suzuki-Miyaura cross-coupling reactions. Its structural similarity to this compound would depend on shared functional groups (e.g., aryl halides or boronate esters) .
  • CID 46907796 : An Nrf2 inhibitor with a complex heterocyclic scaffold. Structural alignment tools (e.g., Tanimoto coefficient) could quantify similarity based on pharmacophore features .

Pharmacological and Functional Differences

  • Metabolic Stability : Boronic acid derivatives (e.g., CID 53216313) often exhibit high metabolic stability due to their resistance to enzymatic degradation, whereas heterocyclic compounds (e.g., CID 46907796) may require structural optimization for improved pharmacokinetics .
  • Mechanistic Roles : CID 46907796 targets Nrf2 pathways, making it relevant in oxidative stress-related diseases. In contrast, boronic acids like CID 53216313 are primarily used as synthetic intermediates or protease inhibitors .

Methodological Considerations for Comparison

The evidence highlights methodologies applicable to this compound’s characterization:

  • Mass Spectrometry (MS): Source-induced collision-induced dissociation (CID) can elucidate fragmentation patterns, aiding structural identification (e.g., as demonstrated for ginsenosides in ) .
  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or MS enables purity assessment and comparative profiling .
  • Computational Tools : Quantitative structure-activity relationship (QSAR) models or molecular docking can predict bioactivity differences between this compound and analogs .

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